(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one
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Overview
Description
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a benzylidene group, hydroxyl groups, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 6-hydroxy-2-sulfanylpyrimidin-4(5H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzylidene group can be reduced to form a saturated benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would
Properties
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-10-6-7(3-4-9(10)16)5-8-11(17)14-13(20)15-12(8)18/h3-6,16H,2H2,1H3,(H2,14,15,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURLZNHRKGTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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